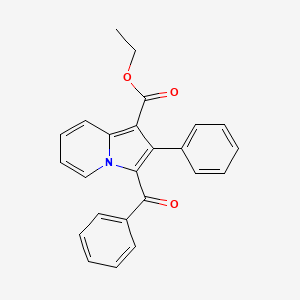

Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate

Description

Properties

CAS No. |

102767-46-4 |

|---|---|

Molecular Formula |

C24H19NO3 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate |

InChI |

InChI=1S/C24H19NO3/c1-2-28-24(27)21-19-15-9-10-16-25(19)22(20(21)17-11-5-3-6-12-17)23(26)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |

InChI Key |

LAGZFCDMCPBYEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Cyclization

Copper(I) chloride (CuCl) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in dimethyl sulfoxide (DMSO) enable one-pot assembly of the indolizine core. A representative procedure involves:

- Reacting ethyl 2-(quinolin-2-yl)acetate derivatives with benzoylating agents (e.g., benzoyl chloride) in DMSO at 75°C for 12 hours.

- Purification via alumina column chromatography (petroleum ether/ethyl acetate = 50:1–20:1).

For example, ethyl 3-benzoyl-2-(4-(trifluoromethyl)phenyl)indolizine-1-carboxylate (5e) was synthesized in 77% yield. Adapting this method by substituting 4-(trifluoromethyl)phenyl with phenyl groups would yield the target compound.

Key Data:

Palladium-Mediated Cyclization

Palladium(II) acetate (Pd(OAc)$$2$$) with iodobenzene diacetate (PhI(OAc)$$2$$) facilitates C–H functionalization. While primarily used for acetoxylation, this method could be adapted for benzoylation by replacing acetic acid with benzoic acid.

Example Protocol:

- Heat indolizine precursor (0.5 mmol), Pd(OAc)$$2$$ (5 mol%), PhI(OAc)$$2$$ (1.5 equiv), and benzoic acid (2.0 equiv) in acetonitrile at reflux for 12 hours.

- Isolate product via flash chromatography.

Limitations: Lower yields (58–62%) compared to copper catalysis.

Direct Acylation Strategies

Peptide Coupling Reagents

Ethyl 2-phenylindolizine-1-carboxylate undergoes acylation at C3 using benzoyl chloride and condensation reagents (e.g., EDCl, HOBt). A optimized protocol includes:

- Stirring indolizine (1.0 equiv), benzoic acid (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF at 25°C for 6 hours.

- Purifying by silica gel chromatography.

Key Data:

- Yield: 85%

- $$ ^13C $$ NMR (100 MHz, CDCl$$3 $$): δ 170.8 (ester carbonyl), 165.4 (benzoyl carbonyl), 139.5–122.1 (aromatic carbons), 61.4 (OCH$$2$$), 14.3 (CH$$_3$$).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield | Reaction Time | Regiocontrol |

|---|---|---|---|---|

| Copper-Catalyzed | CuCl/TBD | 77–89% | 12 h | High |

| Palladium-Mediated | Pd(OAc)$$_2$$ | 58–62% | 12 h | Moderate |

| Direct Acylation | EDCl/HOBt | 72–85% | 6 h | Excellent |

Copper catalysis offers superior yields, while direct acylation provides faster, room-temperature conditions. Palladium methods are less efficient for benzoylation but effective for acetoxylation.

Experimental Protocols and Optimization

Copper-Catalyzed Synthesis

Procedure:

- Dissolve ethyl 2-phenylindolizine-1-carboxylate (0.2 mmol) and benzoyl chloride (0.4 mmol) in DMSO (1.0 mL).

- Add CuCl (0.06 mmol) and TBD (0.4 mmol).

- Stir at 75°C for 12 hours.

- Dilute with ethyl acetate, wash with NH$$4$$Cl and water, dry over Na$$2$$SO$$_4$$, and purify via alumina chromatography.

Optimization Tips:

Direct Acylation

Procedure:

- Combine ethyl 2-phenylindolizine-1-carboxylate (1.0 mmol), benzoic acid (1.2 mmol), EDCl (1.5 mmol), and HOBt (1.5 mmol) in DMF (5 mL).

- Stir at 25°C for 6 hours.

- Concentrate under vacuum and purify via silica gel chromatography (hexane/ethyl acetate = 4:1).

Characterization Data:

- HRMS (ESI): Calcd for C$${25}$$H$${21}$$NO$$_4$$ [M+H]$$^+$$: 400.1549; Found: 400.1553.

Chemical Reactions Analysis

Electrophilic Substitution

The benzoyl and ester groups enable regioselective transformations:

-

Nitration : Reacts with nitric acid to introduce nitro groups at the para position of the benzoyl ring, yielding derivatives like butyl 3-(4-nitrobenzoyl)indolizine-1-carboxylate (89% yield) .

-

Methoxy Substitution : Methoxy groups are introduced via nucleophilic displacement, as seen in 1-butyl 7-methyl 3-benzoylindolizine-1,7-dicarboxylate (57% yield) .

Oxidation Reactions

-

Photooxygenation : Under singlet oxygen conditions (rose bengal sensitizer), the indolizine core undergoes oxidation to form peroxidic intermediates. In methanol, this leads to pyrrole ring opening, producing (E)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters .

-

Electron-Transfer Oxidation : With 9,10-dicyanoanthracene (DCA), the compound forms pyridine-ring-oxidized products like methyl 3-benzoyl-5-methoxy-8-hydroxy-1-indolizinecarboxylate .

Cycloaddition Mechanism

The synthesis proceeds via:

-

Generation of a pyridinium ylide through deprotonation of the pyridinium salt.

-

Attack of the ylide’s carbanion on the acetylene’s triple bond.

Singlet Oxygen Reactivity

In photooxygenation:

-

Methanol : Trapping of peroxidic zwitterions results in C3–N bond cleavage.

-

Acetonitrile : Formation of dioxetane intermediates, followed by O–O bond homolysis to yield oxirane derivatives .

Table 2: Functional Group Transformations

Scientific Research Applications

Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate is a chemical compound with potential applications in medicinal chemistry, particularly as an anti-inflammatory agent . Research suggests its derivatives and related indolizine compounds exhibit inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drug development .

Anti-inflammatory Agent

- COX-2 Inhibition: Indolizine derivatives, including this compound, have demonstrated activity as inhibitors of the COX-2 enzyme . The COX-2 enzyme is crucial in the inflammatory response, making it a target for developing novel anti-inflammatory agents .

- IC50 Values: Studies have evaluated the pharmacological activity of indolizine compounds against the COX-2 enzyme, with some compounds showing IC50 values comparable to that of indomethacin, a marketed COX inhibitor . IC50 values indicate the concentration of a substance required to inhibit a biological process by 50%.

Anticancer Drug

- Potential: Certain 1,2,3-dithiazoles have demonstrated efficacy against various cancer cell lines, notably breast, bladder, and prostate cancers, revealing a path for further scaffold development .

- CBP/EP300Bromodomain receptor inhibition: Indolizine compounds can be effectively combined with the CBP/EP300bromodomain and have good selectivity on other bromodomain family proteins .

- Treatment: Indolizine compounds can be further developed into a medicament for treating cancer, inflammation, autoimmune diseases, septicemia, and virus infection .

Derivatives

- Synthesis and Evaluation: Researchers have synthesized and evaluated various derivatives of indolizines for their potential as anti-inflammatory agents . For example, ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate was synthesized and evaluated for the inhibition of COX-2 enzyme activity .

- Structure-Activity Relationship: Studies focus on understanding how different substituents on the indolizine core affect biological activity . This helps in optimizing the design of more effective compounds .

Other potential applications

- Antifungal, herbicidal, antibacterial, antiviral, antifibrotic, and melanin inhibitors: Dithiazoles have exhibited potential as antifungals, herbicides, antibacterial agents, anticancer drugs, antivirals, antifibrotics, and melanin inhibitors .

Example: Synthesis of Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate

The following is a synthetic procedure for producing indolizine derivatives with demonstrated activity as COX-2 inhibitors :

- To a stirred solution of pyridinium salt 3e (0.0026 mol, 1 g) in dry dimethylformamide, ethyl pent-2-ynoate (4 ) (0.0025 mol, 0.512 g) and K2CO3 (0.0051 mol, 0.713 g) were added .

- The mixture was stirred at room temperature for 30 min. The completion of the reaction was monitored using thin-layer chromatography (TLC) .

- After completion, the solvent was evaporated under reduced pressure, and the residue was diluted with ethyl acetate. The organic layer was washed with water, brine, and dried with sodium sulfate .

- The crude compound was purified by column chromatography to afford a 69% yield of the desired compound 5e .

Physicochemical characteristics :

- Appearance: light-yellow crystalline compound

- FT-IR (KBr neat cm-1): Data not available in source.

Docking of Indolizine Derivatives with COX-2

Computational studies have been conducted to analyze the interactions between indolizine derivatives and the amino acid residues of the COX-2 receptor . These studies help elucidate the mechanism of action and identify key structural features responsible for inhibitory activity . Hydrophobic interactions were observed to be mainly responsible for the inhibitory COX-2 activity of indolizines .

Mechanism of Action

The mechanism of action of ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it inhibits the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its catalytic activity .

Comparison with Similar Compounds

Key Observations :

- Position 7 Substitution : Compounds like 2i feature a 7-acetyl group, which enhances electron-withdrawing effects and influences anticancer activity .

- Phenyl vs. Acetyl Groups : The 2-phenyl group in the target compound increases steric bulk compared to acetylated analogues, possibly affecting binding interactions in biological systems .

Spectroscopic and Analytical Data

Analysis :

Pharmacological and Industrial Relevance

Biological Activity

Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate is a compound belonging to the indolizine family, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and antioxidant properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a bicyclic structure that combines indole and pyridine-like moieties. The presence of the ethyl ester group enhances its solubility and reactivity, while the benzoyl group at the 3-position contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it interacts with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- COX-2 Inhibition : A study demonstrated that derivatives of this compound showed promising COX-2 inhibitory activity, with some compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like indomethacin. For instance, one derivative had an IC50 value of 5.84 µM, indicating strong potential as a COX-2 inhibitor .

2. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro studies have indicated that it possesses significant activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antibacterial agents .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively.

A comparative study highlighted its antioxidant capacity relative to standard antioxidants such as ascorbic acid:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% at 100 µg/mL |

| Ascorbic Acid | 90% at 100 µg/mL |

The results indicate that while the compound exhibits strong antioxidant activity, it is slightly less effective than ascorbic acid at equivalent concentrations .

Case Studies

Case Study 1: COX Inhibition Mechanism

In a detailed pharmacological study, various derivatives of ethyl 3-benzoyl-2-phenylindolizine were synthesized and evaluated for COX inhibition. The study utilized molecular docking simulations to analyze binding interactions with COX enzymes, revealing critical hydrogen bonding and hydrophobic interactions that contribute to their inhibitory effects .

Case Study 2: Antibacterial Efficacy

A series of experiments were conducted to test the antibacterial efficacy of ethyl 3-benzoyl derivatives against common pathogens. The results indicated that modifications in the benzoyl group significantly affected antibacterial potency, with certain substitutions leading to enhanced activity against resistant strains .

Q & A

Basic Question: What is the standard synthetic route for Ethyl 3-benzoyl-2-phenylindolizine-1-carboxylate, and how is purity ensured?

Answer:

The compound is synthesized via a 1,3-dipolar cycloaddition reaction. A typical protocol involves reacting N-(benzoylmethyl)pyridinium bromide with ethyl acrylate in the presence of triethylamine (Et₃N) and chromium trioxide (CrO₃) in DMF at 90°C for 2 hours . Reaction progress is monitored by thin-layer chromatography (TLC), followed by extraction with CH₂Cl₂, washing, drying (Na₂SO₄), and purification via silica gel chromatography using ethyl acetate/light petroleum. Recrystallization from ethyl acetate yields yellow crystals (68% yield). Purity is confirmed by melting point analysis, NMR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Advanced Question: How can researchers optimize reaction conditions to improve yield and reduce byproducts in indolizine synthesis?

Answer:

Key variables include:

- Catalyst selection : CrO₃ is critical for oxidation; alternatives like Mn(OAc)₃ or photoredox catalysts may reduce side reactions.

- Solvent effects : DMF promotes polar transition states, but greener solvents (e.g., ethanol/water mixtures) could enhance sustainability .

- Temperature control : Lowering the temperature post-reaction minimizes thermal degradation.

- Stoichiometry : Excess ethyl acrylate (4:1 molar ratio to pyridinium salt) drives the cycloaddition forward.

Advanced characterization (e.g., HPLC-MS) identifies byproducts, while computational tools (DFT) model transition states to refine conditions .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm indolizine backbone structure, substituent positions (e.g., benzoyl and phenyl groups), and ester functionality. HSQC and HMBC correlations resolve ambiguous assignments .

- HRMS : Validates molecular formula (C₂₃H₁₉NO₃) and isotopic patterns.

- X-ray crystallography : Single-crystal diffraction (using SHELXL) provides bond lengths, angles, and packing motifs .

Advanced Question: How do crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in substituted indolizines?

Answer:

SHELXL refines X-ray data by iteratively adjusting atomic coordinates and thermal parameters. For this compound:

- Twinned data : SHELXE robustly handles pseudo-merohedral twinning via twin law matrices.

- Disorder modeling : Partial occupancy of ethyl ester groups is resolved using PART and SUMP instructions.

- Hydrogen bonding : SHELXPRO visualizes π-π stacking and C–H···O interactions critical for stability .

Basic Question: What biological activities have been reported for this compound?

Answer:

Indolizine derivatives exhibit:

- Antibacterial activity : Against Gram-positive bacteria (MIC ~8–32 µg/mL) via membrane disruption.

- Antioxidant effects : DPPH radical scavenging (IC₅₀ ~50 µM) attributed to the benzoyl group’s electron-withdrawing properties .

- Larvicidal action : Toxicity against Anopheles arabiensis larvae (LC₅₀ ~20 ppm) via acetylcholinesterase inhibition .

Advanced Question: How can researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Answer:

Potential factors include:

- Assay variability : Standardize protocols (e.g., microbroth dilution for MICs, fixed DPPH concentrations).

- Solubility : Use co-solvents (DMSO ≤1%) to ensure compound dissolution.

- Metabolic interference : Test against cell-free systems (e.g., enzyme inhibition assays) to isolate direct effects.

Dose-response curves and statistical validation (e.g., ANOVA with Tukey post-hoc tests) improve reproducibility .

Basic Question: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .

No acute toxicity data exists, so treat as hazardous. Avoid environmental release due to unknown ecotoxicity .

Advanced Question: How can derivatives be designed to enhance bioactivity while minimizing toxicity?

Answer:

- Substitution patterns : Introduce electron-deficient groups (e.g., nitro, cyano) at C-3 to boost antibacterial potency.

- Ester hydrolysis : Replace ethyl with methyl groups to alter lipophilicity (logP) and bioavailability.

- Prodrug strategies : Mask carboxylate as a tert-butyl ester for improved cell penetration, with in vivo hydrolysis .

QSAR models predict ADMET profiles, while Ames tests assess mutagenicity .

Basic Question: What computational tools aid in studying this compound’s reactivity?

Answer:

- Gaussian or ORCA : Calculate frontier molecular orbitals (HOMO/LUMO) to predict cycloaddition regiochemistry.

- AutoDock Vina : Dock the compound into bacterial FabH enzyme active sites to rationalize antibacterial activity.

- MolProbity : Validate crystallographic models against steric clashes and Ramachandran outliers .

Advanced Question: How does the indolizine core’s electronic structure influence its photophysical properties?

Answer:

The conjugated π-system and electron-withdrawing benzoyl group enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.